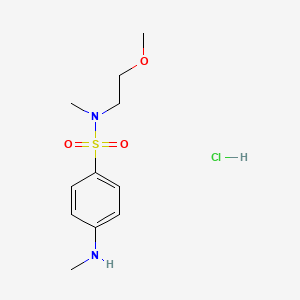

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S.ClH/c1-12-10-4-6-11(7-5-10)17(14,15)13(2)8-9-16-3;/h4-7,12H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAFMKIYPNGZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Step

- Starting materials: A substituted benzene sulfonyl chloride (e.g., 4-(methylamino)benzenesulfonyl chloride) is reacted with an amine derivative.

- Reaction conditions: The sulfonyl chloride is typically reacted with the amine in aqueous or organic solvents in the presence of a base such as sodium acetate to neutralize the released HCl.

- Temperature and time: Reactions are commonly carried out at elevated temperatures (80–85 °C) for several hours (4–8 h) to ensure completion.

- Outcome: Formation of the sulfonamide intermediate with the methylamino substitution on the benzene ring.

This approach is supported by analogous sulfonamide syntheses reported in the literature, where sulfonyl chlorides react with amines in aqueous sodium acetate solutions to yield sulfonamides in good yields (70–88%) and purity.

Amino Group Alkylation / N-Substitution

- Objective: Introduce the N-(2-methoxyethyl)-N-methyl substituent on the sulfonamide nitrogen.

- Method: Alkylation of the sulfonamide nitrogen can be achieved by reacting the sulfonamide intermediate with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.

- Base and solvent: Typical bases include potassium carbonate or sodium hydride, and solvents such as DMF or acetonitrile are used to facilitate nucleophilic substitution.

- Temperature and time: Reactions are usually performed at moderate temperatures (50–80 °C) for several hours.

- Purification: The product is purified by recrystallization or chromatography to obtain the desired N-substituted sulfonamide.

Formation of Hydrochloride Salt

- Purpose: To obtain the hydrochloride salt form of the compound for improved stability and solubility.

- Procedure: The free base sulfonamide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) under controlled temperature conditions (0–40 °C).

- Crystallization: The salt precipitates out and is isolated by filtration, washing, and drying.

- Yield and purity: This step typically yields a stable hydrochloride salt suitable for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- The sulfonylation step benefits from controlled pH and temperature to avoid side reactions and maximize yield.

- Alkylation efficiency depends on the choice of base and solvent; stronger bases and polar aprotic solvents improve nucleophilic substitution rates.

- The hydrochloride salt formation should be performed under cooling to prevent decomposition and ensure high purity.

- Use of reductants such as sodium sulfite during salt formation can prevent oxidation of sensitive intermediates.

- Purification steps including washing with brine and recrystallization from solvents like toluene or ethanol improve product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide Hydrochloride

- Key Differences: Replaces the methylamino group at the 4-position with an aminomethyl group.

- Properties : Higher purity (99%, industrial grade) and commercial availability compared to the target compound .

- Applications : Used in agrochemicals and active pharmaceutical ingredients (APIs), suggesting broader industrial utility .

N-Methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

Physicochemical Properties

- The target compound’s methoxyethyl group may improve water solubility compared to hydrophobic analogues like compound 13.

Pharmacological and Industrial Relevance

- Patent Derivatives: Compounds like methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride (–9) share the methoxyethyl-methylamino motif. These derivatives exhibit LCMS-confirmed stability (m/z 540.2 [M+H]⁺) and are used in synthesizing spiropolycycles for drug discovery .

Biological Activity

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by research findings and data tables.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 294.79 g/mol. It features a sulfonamide group, a methoxyethyl group, and a methylamino group attached to a benzene ring, which contribute to its unique properties and biological activity.

The primary mechanism of action for this compound involves the inhibition of bacterial growth through interference with folic acid synthesis. This is characteristic of many sulfonamide compounds, which act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for bacterial folate biosynthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The effectiveness against specific pathogens is still under investigation, but preliminary studies suggest promising results.

Comparison with Similar Compounds

The following table compares this compound with other related sulfonamides:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sulfanilamide | C7H10N2O2S | First synthetic antibacterial; lacks methoxyethyl group. |

| Trimethoprim | C14H18N4O3S | Inhibits bacterial dihydrofolate reductase; structurally more complex. |

| Benzylsulfonamide | C7H9N2O2S | Simpler structure; lacks the methylamino side chain. |

Uniqueness : The presence of both methoxyethyl and methylamino groups in this compound enhances its solubility and biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showing lower minimum inhibitory concentrations (MICs) compared to traditional sulfonamides.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, potentially leading to higher bioavailability in therapeutic applications.

- Synergistic Effects : Research indicates potential synergistic effects when combined with other antibiotics, enhancing overall antimicrobial efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride?

- The hydrochloride salt is synthesized via acid-catalyzed condensation. For example, a precursor methyl ester derivative is dissolved in polar aprotic solvents (e.g., dimethylsulfoxide) and treated with 2 M hydrochloric acid. The mixture is freeze-dried, followed by crystallization in 2-butanone/heptane to isolate the hydrochloride form . Alternative routes involve nitrogen atmosphere reactions with pyridine hydrochloride to stabilize intermediates .

Q. How can the purity and structural identity of this compound be validated?

- Purity : Reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent (e.g., retention time: 1.16 minutes under SMD-TFA05 conditions) ensures purity >95% . Titrimetric methods, such as non-aqueous titration with perchloric acid, are also applicable for hydrochloride quantification .

- Structural Confirmation : High-resolution mass spectrometry (HRMS; e.g., m/z 618 [M+H]+ ) and ¹H/¹³C NMR (focusing on methoxyethyl, methylamino, and sulfonamide protons) are critical. X-ray crystallography, as demonstrated for related sulfonamides, resolves conformational details .

Q. What are the key steps for distinguishing this compound from structurally similar sulfonamides?

- Functional Group Analysis :

- Methoxyethyl Group : IR spectroscopy (C-O stretch ~1100 cm⁻¹) and ¹H NMR (δ 3.3–3.5 ppm for OCH₂CH₂O) .

- Sulfonamide Protons : ¹H NMR splitting patterns (e.g., NH resonances δ 6.5–7.5 ppm) .

- Chromatographic Differentiation : Compare retention times using gradient elution HPLC with a C18 column and TFA modifier .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways or predict electronic properties of this compound?

- Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock exchange) accurately model sulfonamide charge distribution and reaction intermediates . Basis sets like 6-31G(d,p) predict bond dissociation energies (e.g., S-N and C-O bonds) to assess stability under thermal stress .

Q. What experimental design considerations improve yield in multi-step syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while heptane/2-butanone mixtures promote controlled crystallization .

- Catalyst Optimization : Pyridine hydrochloride minimizes side reactions (e.g., hydrolysis) during condensation steps .

- Reaction Monitoring : In-situ LCMS tracks intermediates (e.g., m/z 618 [M+H]+) to terminate reactions at optimal conversion .

Q. How does the hydrochloride counterion influence the compound’s stability and reactivity?

- Stability : The hydrochloride form enhances hygroscopicity, requiring anhydrous storage (-20°C) to prevent degradation .

- Reactivity : Protonation of the methylamino group (pKa ~9–10) increases electrophilicity, facilitating nucleophilic substitutions in downstream reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) resolves rotational barriers in the methoxyethyl group, which may obscure splitting patterns .

- Isotopic Labeling : ¹⁵N-labeled methylamino groups clarify ambiguous NOE correlations in crowded spectral regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.